molecular formula C13H11ClN2 B14656526 N'-(3-Chlorophenyl)benzenecarboximidamide CAS No. 52379-49-4

N'-(3-Chlorophenyl)benzenecarboximidamide

Cat. No.: B14656526
CAS No.: 52379-49-4
M. Wt: 230.69 g/mol
InChI Key: IPOBOPQGTRIGMR-UHFFFAOYSA-N
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Description

N’-(3-Chlorophenyl)benzenecarboximidamide is an organic compound with the molecular formula C13H11ClN2 It is a derivative of benzenecarboximidamide, where a chlorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorophenyl)benzenecarboximidamide typically involves the reaction of 3-chloroaniline with benzonitrile in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N’-(3-Chlorophenyl)benzenecarboximidamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorophenyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

N’-(3-Chlorophenyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Chlorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorophenyl)benzenecarboximidamide
  • N’-(2-Chlorophenyl)benzenecarboximidamide
  • N’-(3-Methylphenyl)benzenecarboximidamide

Uniqueness

N’-(3-Chlorophenyl)benzenecarboximidamide is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Properties

CAS No.

52379-49-4

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

N'-(3-chlorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H11ClN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16)

InChI Key

IPOBOPQGTRIGMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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